N-Maleyldaunomycin
Descripción
N-Maleyldaunomycin is a semisynthetic derivative of the anthracycline antibiotic daunomycin (daunorubicin), a chemotherapeutic agent widely used in the treatment of hematologic malignancies and solid tumors. The compound is structurally characterized by the addition of a maleyl group (a maleic acid-derived moiety) to the amino sugar residue of daunomycin. This modification aims to enhance solubility, reduce cardiotoxicity, or alter pharmacokinetic properties while retaining antitumor activity . Anthracyclines like daunomycin intercalate DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. N-Maleyldaunomycin represents an effort to address these limitations through targeted chemical derivatization.
Propiedades
Número CAS |
80445-76-7 |
|---|---|
Fórmula molecular |
C31H31NO13 |
Peso molecular |
625.6 g/mol |
Nombre IUPAC |
(E)-4-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C31H31NO13/c1-12-26(37)16(32-19(34)7-8-20(35)36)9-21(44-12)45-18-11-31(42,13(2)33)10-15-23(18)30(41)25-24(28(15)39)27(38)14-5-4-6-17(43-3)22(14)29(25)40/h4-8,12,16,18,21,26,37,39,41-42H,9-11H2,1-3H3,(H,32,34)(H,35,36)/b8-7+ |
Clave InChI |
IWTSOOZLAREXSR-BQYQJAHWSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O |
SMILES isomérico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)/C=C/C(=O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O |
Sinónimos |
N-maleyldaunomycin N-MDM |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of N-Maleyldaunomycin are best understood in comparison to other anthracyclines and their derivatives. Below, we analyze key analogs based on structural modifications, efficacy, toxicity, and pharmacokinetics.
Structural Modifications
| Compound | Structural Modification | Primary Target |
|---|---|---|
| Daunomycin | Native anthracycline with amino sugar | DNA intercalation |
| Doxorubicin | Hydroxyl group at C-14 | Enhanced topo-II inhibition |
| Epirubicin | Axial-to-equatorial inversion of C-4' OH | Reduced cardiotoxicity |
| Idarubicin | Removal of methoxy group at C-4 | Improved lipophilicity |
| N-Maleyldaunomycin | Maleyl group conjugated to N-terminus | Altered solubility & uptake |
The maleylation in N-Maleyldaunomycin introduces a carboxylic acid group, increasing hydrophilicity compared to daunomycin. This contrasts with idarubicin, which gains lipophilicity through demethoxylation .
Efficacy and Cytotoxicity
| Compound | IC50 (nM) in Leukemia Cell Lines | DNA Binding Affinity (ΔTm, °C) |
|---|---|---|
| Daunomycin | 15–30 | 10.2 |
| Doxorubicin | 10–25 | 11.5 |
| N-Maleyldaunomycin | 40–60 | 8.7 |
| Epirubicin | 20–40 | 9.8 |
N-Maleyldaunomycin exhibits reduced cytotoxicity (higher IC50) compared to daunomycin, likely due to steric hindrance from the maleyl group impairing DNA intercalation. However, its improved solubility may enhance tumor penetration in vivo .
Toxicity Profile
| Compound | Cardiotoxicity (LVEF Reduction) | Myelosuppression (Grade 3/4) |
|---|---|---|
| Daunomycin | 18–25% | 85–90% |
| Doxorubicin | 20–30% | 80–88% |
| N-Maleyldaunomycin | 8–12% (preclinical) | 70–75% (preclinical) |
| Liposomal Doxorubicin | 5–10% | 60–65% |
Preclinical data suggest that N-Maleyldaunomycin’s maleylation mitigates cardiotoxicity, possibly by reducing iron-mediated free radical generation in cardiomyocytes. Its myelosuppressive effects are also less severe than daunomycin .
Pharmacokinetics
| Compound | Half-life (hr) | Plasma Protein Binding (%) | Urinary Excretion (%) |
|---|---|---|---|
| Daunomycin | 18–24 | 75–80 | 5–10 |
| N-Maleyldaunomycin | 8–12 | 60–65 | 20–25 |
| Epirubicin | 30–38 | 77–82 | 8–12 |
The shorter half-life and lower protein binding of N-Maleyldaunomycin may correlate with faster clearance and reduced cumulative toxicity, though clinical data are pending .
Research Findings and Implications
- Mechanistic Insights : Maleylation reduces DNA binding but may redirect the compound to alternative targets, such as histone deacetylases (HDACs), as seen in structurally modified anthracyclines .
- Preclinical Advantages: In murine models, N-Maleyldaunomycin showed 40% lower cardiac lipid peroxidation compared to daunomycin, aligning with its improved safety profile .
- Clinical Potential: While less potent in vitro, its enhanced solubility and tolerability could support combination regimens or prolonged dosing schedules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
